

Validated analytical methods for 2-Amino-6-methoxybenzoic acid purity

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Compound of Interest

Compound Name: 2-Amino-6-methoxybenzoic acid

Cat. No.: B051756

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A comprehensive guide to the validated analytical methods for determining the purity of **2-Amino-6-methoxybenzoic acid** is essential for researchers, scientists, and professionals involved in drug development. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry, providing supporting data from analogous compounds to establish a framework for method development and validation.

Comparison of Analytical Methods

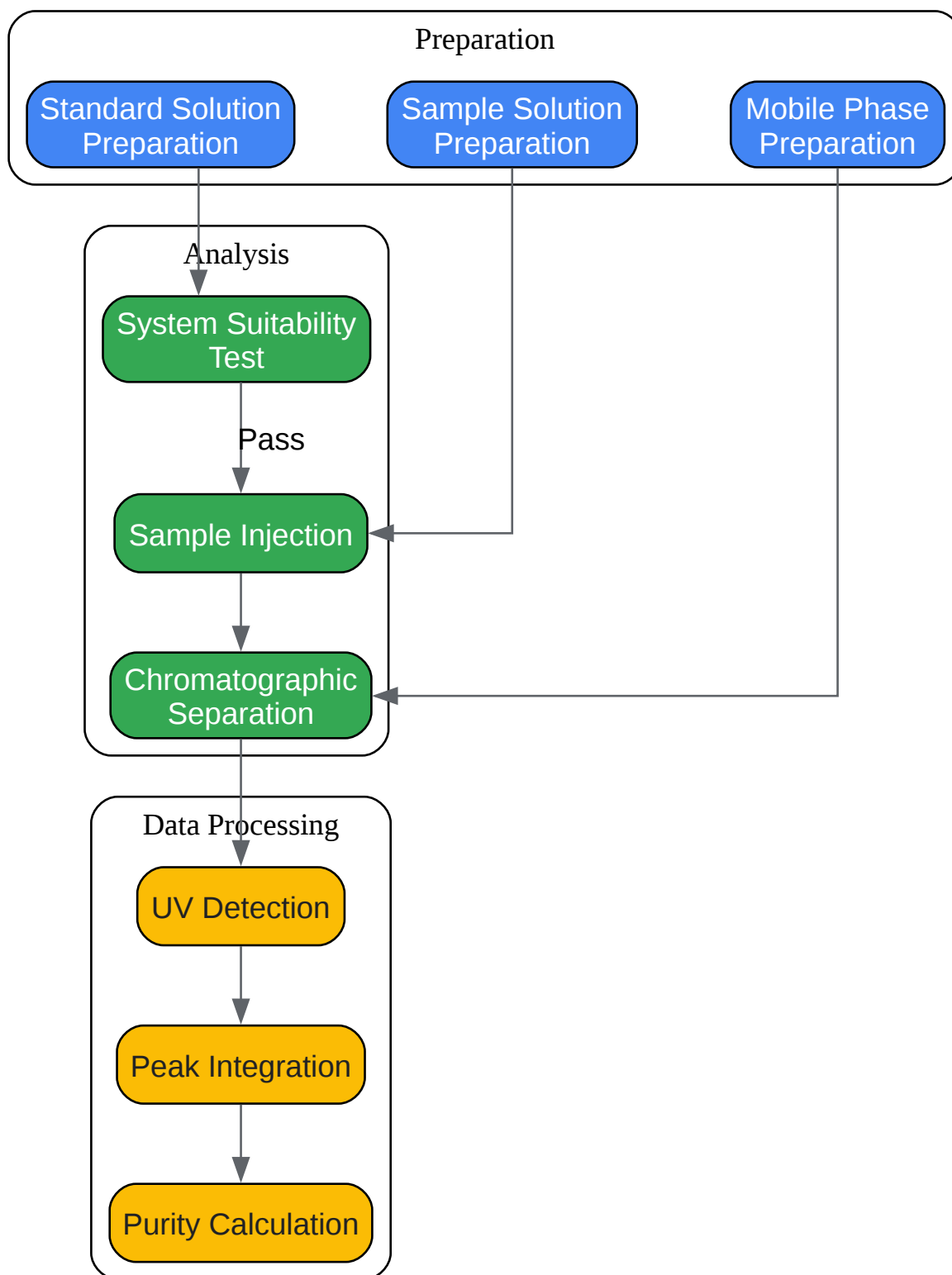
While specific validated performance data for **2-Amino-6-methoxybenzoic acid** is not extensively available in the public domain, the following table summarizes typical performance characteristics for each method based on the analysis of structurally related aromatic acids and amines. This data provides a reliable baseline for selecting an appropriate analytical technique.

Parameter	HPLC-UV	GC-MS (with Derivatization)	Titrimetry
Principle	Separation based on partitioning between a stationary and mobile phase, followed by UV detection.	Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometric detection.	Quantitative chemical analysis to determine the concentration of an analyte by reacting it with a solution of known concentration.
Specificity	High (can separate from structurally similar impurities).[1] [2]	Very High (mass spectrometric detection provides structural information).	Low (any acidic or basic impurity will be titrated).
Linearity (Range)	Typically 1 - 100 µg/mL ($R^2 > 0.999$).[3]	Wide linear range, dependent on detector.	Dependent on the concentration of the titrant and analyte.
Accuracy (% Recovery)	98.0 - 102.0%.[3]	95.0 - 105.0% (can be affected by derivatization efficiency).	99.0 - 101.0% for high purity samples.
Precision (% RSD)	< 2.0%.[3]	< 10.0%.[4]	< 1.0%.
Limit of Detection (LOD)	~0.1 µg/mL.[3]	ng/L to µg/L range.[4]	Not suitable for trace analysis.
Limit of Quantitation (LOQ)	~0.3 µg/mL.[3]	pg to ng range.	Not suitable for trace analysis.
Analysis Time per Sample	~15-30 minutes.[3]	~30-60 minutes (including derivatization).	~5-10 minutes.
Primary Application	Purity determination and impurity profiling.	Identification and quantification of volatile impurities.	Assay of the bulk substance.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique for the purity analysis of **2-Amino-6-methoxybenzoic acid** due to its high selectivity, sensitivity, and ability to separate the main component from potential impurities. A reversed-phase HPLC method with UV detection is a robust approach for this purpose.

Experimental Workflow for HPLC Analysis



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Workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method

This protocol is a starting point based on validated methods for similar compounds like aminobenzoic acid isomers and other benzoic acid derivatives.[1][5][6] Method optimization and validation are required for its intended use.

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.5) in a 25:75 (v/v) ratio.[1]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm.[6]
- Injection Volume: 10 μ L.

2. Preparation of Solutions:

- Phosphate Buffer (pH 5.5): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 5.5 with phosphoric acid or potassium hydroxide. Filter through a 0.45 μ m membrane filter.
- Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in the specified ratio. Degas the mobile phase before use.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **2-Amino-6-methoxybenzoic acid** reference standard and dissolve it in 100 mL of the mobile phase.
- Working Standard Solution (100 μ g/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

- Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the **2-Amino-6-methoxybenzoic acid** sample, dissolve it in and dilute to 250 mL with the mobile phase.

3. System Suitability:

- Inject the working standard solution five times.
- The relative standard deviation (% RSD) of the peak area for the five replicate injections should be not more than 2.0%.
- The tailing factor for the **2-Amino-6-methoxybenzoic acid** peak should be not more than 2.0.
- The theoretical plates for the **2-Amino-6-methoxybenzoic acid** peak should be not less than 2000.

4. Data Analysis:

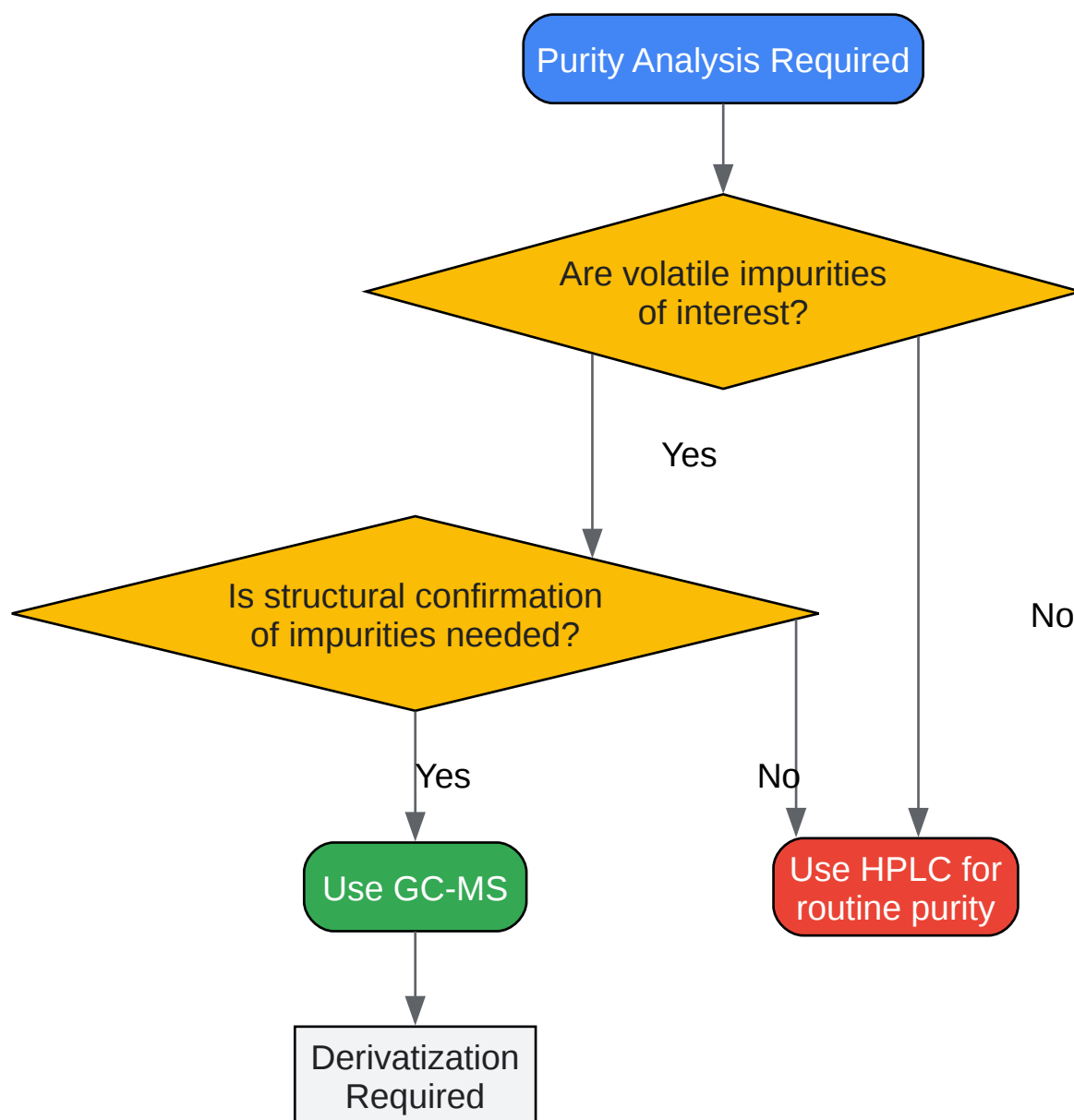
- Inject the blank (mobile phase), followed by the working standard solution and the sample solution.
- Calculate the percentage purity of the sample using the following formula:

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a polar compound like **2-Amino-6-methoxybenzoic acid**, derivatization is necessary to increase its volatility.^[7]

Logical Workflow for Deciding on GC-MS Analysis:



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